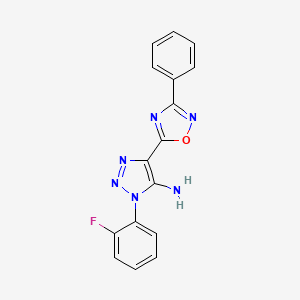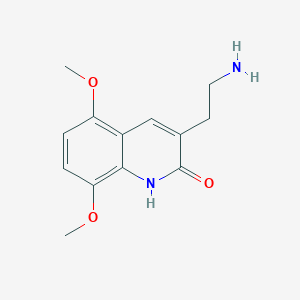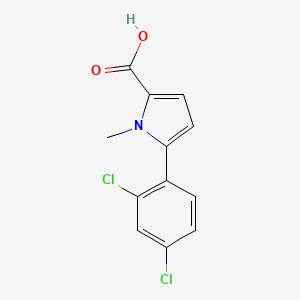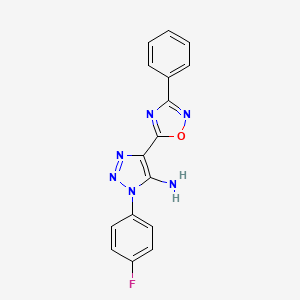
1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, or 2F-PODA, is a synthetic chemical compound that has been studied extensively due to its potential applications in scientific research. Its chemical structure is composed of a 1-fluorophenyl group, a 4-phenyl-1,2,4-oxadiazol-5-yl group, and a 1H-1,2,3-triazol-5-amine group. This compound has been found to exhibit a wide range of biochemical and physiological effects and has been used in various laboratory experiments.
科学研究应用
2F-PODA has been found to have numerous applications in scientific research. It has been used as a substrate for the development of new enzyme inhibitors, as a ligand for metal-catalyzed reactions, and as a reagent for the synthesis of various heterocyclic compounds. It has also been used to study the structure-activity relationships of various compounds and to investigate the potential therapeutic effects of various drugs.
作用机制
The mechanism of action of 2F-PODA is not yet fully understood. However, it is believed that it binds to specific receptors in the body, which leads to the activation of various biochemical pathways. This, in turn, leads to the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
2F-PODA has been found to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. It has also been found to have a stimulatory effect on the enzyme adenylate cyclase, which is involved in the production of cyclic adenosine monophosphate (cAMP). In addition, it has been shown to have an inhibitory effect on the enzyme phosphodiesterase, which is involved in the breakdown of cAMP.
实验室实验的优点和局限性
2F-PODA has several advantages for laboratory experiments. It is relatively easy to synthesize, and its structure-activity relationships are well understood. In addition, it is relatively non-toxic and can be used in a variety of laboratory settings. However, there are some limitations to its use. For example, it can be difficult to obtain in large quantities, and it is not always stable in the presence of certain chemicals.
未来方向
The potential applications of 2F-PODA are still being explored. Future research may focus on developing new enzyme inhibitors based on the structure of 2F-PODA, as well as investigating its potential therapeutic effects. Additionally, further studies may be conducted to explore the structure-activity relationships of various compounds and to investigate the potential pharmacological effects of 2F-PODA. Finally, it may be possible to develop new synthetic methods for the production of 2F-PODA in order to increase its availability for laboratory experiments.
合成方法
2F-PODA can be synthesized via a two-step reaction process. The first step involves the reaction of 2-fluorobenzaldehyde and 4-chloro-3-phenyl-1,2,4-oxadiazol-5-amine, which produces 2-fluoro-4-chloro-3-phenyl-1,2,4-oxadiazol-5-ylbenzaldehyde. This product is then reacted with hydrazine hydrate to produce the desired 2F-PODA.
属性
IUPAC Name |
3-(2-fluorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-11-8-4-5-9-12(11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-6-2-1-3-7-10/h1-9H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPFSHJREBIZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)


![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)
![4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524663.png)
![4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524670.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524693.png)


![ethyl 5-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6524715.png)
![1-ethyl-3-{[(2Z)-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}pyridin-1-ium iodide](/img/structure/B6524723.png)
![(2Z)-6-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride](/img/structure/B6524737.png)